molecular formula C8H15NO2 B12951638 (1S,2S,8AR)-octahydroindolizine-1,2-diol

(1S,2S,8AR)-octahydroindolizine-1,2-diol

Cat. No.: B12951638
M. Wt: 157.21 g/mol
InChI Key: SQECYPINZNWUTE-CSMHCCOUSA-N
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Description

(1S,2S,8AR)-octahydroindolizine-1,2-diol is a chemical compound with a unique structure that includes a bicyclic ring system and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,8AR)-octahydroindolizine-1,2-diol typically involves the reduction of a precursor compound, such as an indolizine derivative. Common synthetic routes include catalytic hydrogenation or the use of reducing agents like sodium borohydride. The reaction conditions often involve solvents like ethanol or methanol and may require specific temperatures and pressures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,8AR)-octahydroindolizine-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,8AR)-octahydroindolizine-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (1S,2S,8AR)-octahydroindolizine-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,8AR)-octahydroindolizine-1,2-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8+/m1/s1

InChI Key

SQECYPINZNWUTE-CSMHCCOUSA-N

Isomeric SMILES

C1CCN2C[C@@H]([C@H]([C@H]2C1)O)O

Canonical SMILES

C1CCN2CC(C(C2C1)O)O

Origin of Product

United States

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